N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine
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Overview
Description
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a chemical compound with the molecular formula C14H19N5. It is characterized by the presence of a tetrazole ring, a cyclohexane ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine typically involves the cycloaddition reaction of nitriles and azides to form the tetrazole ring. One common method uses sodium azide as the azide source and an ammonium halide as an additive in dipolar aprotic solvents . Another approach involves the use of indium (III) chloride as a Lewis acid catalyst, which allows for mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Shares the tetrazole ring but lacks the cyclohexane and N-methyl groups.
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of cyclohexane.
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cycloheptanamine: Similar structure but with a cycloheptane ring instead of cyclohexane.
Uniqueness
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is unique due to its specific combination of the tetrazole ring, cyclohexane ring, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJQNQWOPHABW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)C2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412021 |
Source
|
Record name | STK032258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400746-92-1 |
Source
|
Record name | STK032258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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